Methyl 5-{[(4-bromophenyl)sulfonyl]amino}-1-benzothiophene-2-carboxylate
Description
Methyl 5-{[(4-bromophenyl)sulfonyl]amino}-1-benzothiophene-2-carboxylate is a heterocyclic sulfonamide derivative featuring a benzothiophene core substituted with a methyl ester group at position 2 and a 4-bromophenylsulfonamide moiety at position 3. This compound belongs to a class of sulfone-containing molecules, which are widely studied for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties .
Properties
IUPAC Name |
methyl 5-[(4-bromophenyl)sulfonylamino]-1-benzothiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrNO4S2/c1-22-16(19)15-9-10-8-12(4-7-14(10)23-15)18-24(20,21)13-5-2-11(17)3-6-13/h2-9,18H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJPKYHJSVQQYLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(S1)C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrNO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-{[(4-bromophenyl)sulfonyl]amino}-1-benzothiophene-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a suitable precursor, such as a 2-mercaptobenzoic acid derivative.
Introduction of the Bromophenyl Sulfonyl Group: The bromophenyl sulfonyl group can be introduced through a sulfonylation reaction using a sulfonyl chloride derivative, such as 4-bromobenzenesulfonyl chloride, in the presence of a base like triethylamine.
Amination Reaction: The amino group can be introduced through an amination reaction using an appropriate amine, such as aniline, under suitable reaction conditions.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst, such as sulfuric acid, to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-{[(4-bromophenyl)sulfonyl]amino}-1-benzothiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups, such as nitro groups, to amines.
Substitution: The bromine atom in the bromophenyl sulfonyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Ester Hydrolysis: The methyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Ester Hydrolysis: Acidic or basic conditions, such as hydrochloric acid (HCl) or sodium hydroxide (NaOH), can be used for hydrolysis.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Methyl 5-{[(4-bromophenyl)sulfonyl]amino}-1-benzothiophene-2-carboxylate has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Methyl 5-{[(4-bromophenyl)sulfonyl]amino}-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.
Interaction with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.
DNA Intercalation: Intercalating into DNA strands, affecting gene expression and cellular functions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of Methyl 5-{[(4-bromophenyl)sulfonyl]amino}-1-benzothiophene-2-carboxylate can be contextualized by comparing it to three key analogues:
Ethyl 5-Aminobenzo[b]selenophene-2-carboxylate (Compound 2, )
- Core Structure: Replaces benzothiophene with benzo[b]selenophene, where selenium substitutes sulfur in the heterocyclic ring. Selenium’s larger atomic radius and lower electronegativity alter electronic delocalization and redox properties compared to sulfur.
- Functional Groups : Features an ethyl ester (vs. methyl ester in the target compound) and a primary amine at position 5 (vs. sulfonamide).
- Biological Implications : Selenium-containing compounds often exhibit enhanced antioxidant activity but may differ in metabolic stability .
Butyl 5-{[(4-Fluoro-2-methylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate ()
- Core Structure : Utilizes a benzofuran ring (oxygen instead of sulfur), which reduces aromaticity and alters dipole moments.
- Substituents: Sulfonamide Group: Substituted with a 4-fluoro-2-methylphenyl group (vs. 4-bromophenyl), introducing steric bulk and electron-withdrawing fluorine. Ester Group: Butyl ester (vs.
- Molecular Weight : 419.47 g/mol (vs. ~421 g/mol for the target compound, calculated based on C17H13BrN2O4S) .
General Sulfone Derivatives ()
- Structural Motif : The sulfonamide group is a hallmark of bioactive sulfones, enabling interactions with enzymes (e.g., cyclooxygenase) or receptors.
- Activity Trends : Fluorinated or brominated aryl sulfones (as in the target compound) often show improved pharmacokinetic profiles due to enhanced metabolic stability and halogen-bonding capabilities .
Comparative Data Table
Research Findings and Implications
Biological Activity
Methyl 5-{[(4-bromophenyl)sulfonyl]amino}-1-benzothiophene-2-carboxylate (CAS No. 477847-43-1) is a synthetic compound notable for its potential biological activities. This article delves into its chemical properties, synthesis, and various biological activities, supported by data tables and relevant research findings.
- Molecular Formula : C16H12BrNO4S2
- Molecular Weight : 426.3 g/mol
- Structure : The compound features a benzothiophene core with a sulfonamide group and a carboxylate ester, which contribute to its biological activity.
Synthesis
The synthesis of this compound typically involves:
- Formation of Benzothiophene Core : Cyclization of suitable precursors under acidic or basic conditions.
- Introduction of Sulfonamide Group : Reaction with sulfonyl chloride derivatives.
- Esterification : Using methanol and a catalyst to form the carboxylate ester.
Biological Activity
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Activity : The compound has shown moderate to strong activity against various bacterial strains.
- Antioxidant Properties : Its ability to scavenge free radicals has been evaluated using methods like DPPH and ABTS assays.
- Enzyme Inhibition : It has demonstrated potential as an inhibitor of acetylcholinesterase (AChE) and urease, which are significant in treating neurodegenerative diseases and infections, respectively.
Antimicrobial Activity
A study evaluated the antimicrobial effectiveness of this compound against several bacterial strains, including Salmonella typhi and Bacillus subtilis. The results indicated strong inhibition at specific concentrations.
| Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| Salmonella typhi | 15 | 50 |
| Bacillus subtilis | 18 | 50 |
| Escherichia coli | 12 | 50 |
Antioxidant Activity
The antioxidant capacity was assessed using the DPPH method, with results compared to standard antioxidants like ascorbic acid.
| Compound | DPPH Inhibition (%) |
|---|---|
| This compound | 45 |
| Ascorbic Acid | 85 |
| Butylated Hydroxyanisole (BHA) | 78 |
Enzyme Inhibition Studies
The compound's inhibitory effects on AChE were significant, suggesting potential therapeutic applications in neurodegenerative disorders.
| Compound | AChE Inhibition (%) |
|---|---|
| This compound | 60 |
| Standard Inhibitor | 90 |
The mechanism through which this compound exerts its effects may involve:
- Enzyme Binding : Interacting with active sites of enzymes to inhibit their function.
- Receptor Interaction : Modulating signal transduction pathways by binding to specific receptors.
- Gene Expression Modulation : Influencing the expression of genes related to cell growth and apoptosis.
Q & A
Q. Basic
- NMR :
- FTIR : Sulfonamide S=O stretches (1350–1150 cm⁻¹) and ester C=O (1720–1700 cm⁻¹) .
- Mass Spectrometry : High-resolution MS to verify molecular ion [M+H]⁺ and fragmentation patterns.
What strategies can resolve discrepancies in reported bioactivity data of sulfonamide-containing benzothiophene derivatives?
Advanced
Discrepancies often arise from:
- Assay Variability : Standardize assays using positive controls (e.g., known enzyme inhibitors) and replicate across multiple cell lines.
- Structural Analogues : Compare with derivatives like Methyl 4-(trifluoromethyl)-1-benzothiophene-2-carboxylate (), noting how substituents (e.g., bromo vs. trifluoromethyl) affect target binding .
- Solubility/Purity : Use orthogonal purity checks (HPLC, elemental analysis) and assess solubility in DMSO/PBS to rule out formulation artifacts.
How can computational modeling predict the compound’s interaction with biological targets, and what validation methods are recommended?
Q. Advanced
- Docking Studies : Use software like AutoDock Vina to model interactions with enzymes (e.g., kinases or proteases). Prioritize binding poses where the sulfonamide group forms hydrogen bonds with catalytic residues .
- Molecular Dynamics (MD) : Simulate ligand-protein stability over 100 ns to assess binding affinity and conformational changes.
- Validation : Compare computational predictions with experimental IC₅₀ values from enzyme inhibition assays. For example, ’s structural data on benzo[b]thiophene derivatives can guide force field parameterization .
What are the challenges in crystallizing this compound, and how can they be addressed?
Q. Advanced
- Challenges : Low solubility in common solvents and polymorphism.
- Solutions :
How does the electron-withdrawing bromophenylsulfonyl group influence the compound’s reactivity?
Basic
The 4-bromophenylsulfonyl group:
- Enhances Electrophilicity : Activates the benzothiophene core for nucleophilic substitution at the 5-position.
- Stabilizes Intermediates : Withdraws electron density during oxidation/reduction, as seen in ’s trifluoromethyl analogue .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
